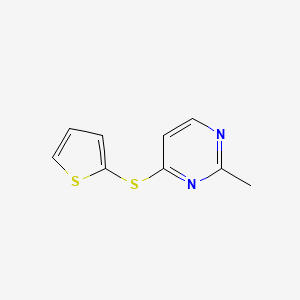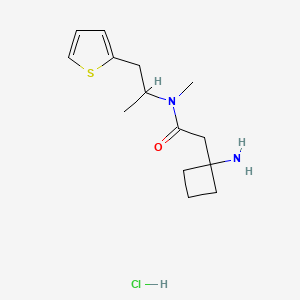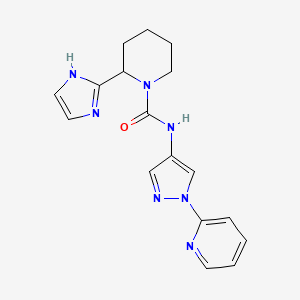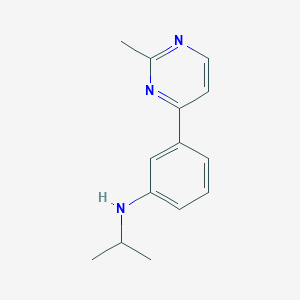![molecular formula C15H18N2O4 B7639636 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B7639636.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide, also known as DOX, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. DOX is a synthetic compound that was first synthesized in 1978 by researchers at the University of California, San Diego. Since then, it has been extensively studied for its potential applications in various fields of research, including medicine, biochemistry, and pharmacology.
作用机制
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide exerts its effects through a unique mechanism of action. It has been shown to inhibit the activity of a key enzyme called acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, as well as to reduce inflammation and oxidative stress. This compound has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. It has also been extensively studied, which means that there is a large body of scientific literature available on its properties and potential applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it can be difficult to administer this compound to animals in a controlled manner, which can make it difficult to study its effects in vivo.
未来方向
There are a number of potential future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide. One area of interest is the development of new drug delivery systems based on this compound. Another area of interest is the development of new applications for this compound in the treatment of cancer and other diseases. Finally, there is also interest in studying the potential side effects of this compound, as well as its interactions with other drugs and compounds. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
合成方法
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 2-bromoacetic acid to form a key intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is further reacted with phosgene to form the corresponding isocyanate. Finally, the isocyanate is reacted with 2-(hydroxymethyl)phenol to form this compound.
科学研究应用
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide has been widely used in scientific research for its potential applications in various fields. It has been studied for its potential use as a drug delivery system, as well as for its potential applications in cancer therapy, neuroprotection, and inflammation. This compound has also been studied for its potential applications in the development of new antibiotics and antifungal agents.
属性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-13(11(2)21-17-10)7-16-15(19)9-20-14-6-4-3-5-12(14)8-18/h3-6,18H,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGPKDVYARMGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)COC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)

![3-(9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carbonyl)-4-methylchromen-2-one](/img/structure/B7639591.png)
![[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7639593.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide;hydrochloride](/img/structure/B7639598.png)
![3-fluoro-N-[2-methyl-3-(methylamino)propyl]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B7639605.png)
![2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide](/img/structure/B7639612.png)
![[4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7639653.png)
![2,2,2-Trifluoro-1-[1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-yl]ethanol](/img/structure/B7639664.png)
![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7639668.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639672.png)